3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused with a quinoline scaffold. Its structure features a fluorine atom at the 8-position of the quinoline ring, a 4-chlorophenyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole moiety. This compound belongs to the pyrazolo[4,3-c]quinoline family, which is notable for its diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS)-targeting properties . The presence of electron-withdrawing substituents (e.g., fluorine and chlorine) enhances its metabolic stability and binding affinity to biological targets, such as gamma-secretase and benzodiazepine receptors .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGYTIFEJPIXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted aniline with a suitable aldehyde, followed by cyclization and fluorination steps . The reaction conditions often require the use of catalysts such as molecular iodine or metal catalysts under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo
Biological Activity
3-(4-Chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Chemical Formula : C17H12ClFN2
- Molecular Weight : 284.74 g/mol
- SMILES Notation : Cc1cc(cc(c1)Cl)c2c(n(c(c2)F)C(=N)C=N)C(=O)N
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds structurally related to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, indicating a robust anti-inflammatory profile .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | TBD | iNOS inhibitor |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that derivatives like this compound exhibit significant antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer) and HEL (erythroleukemia). The cytotoxicity is often measured by IC50 values, with lower values indicating higher potency.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 0.59 ± 0.00 | >25 |
| HEL | 1.00 ± 0.42 | TBD |
Structure-Activity Relationship (SAR)
The biological efficacy of pyrazolo[4,3-c]quinoline derivatives is often linked to their structural features. A quantitative structure–activity relationship (QSAR) analysis has been employed to identify key functional groups that enhance biological activity . For example, the presence of halogen atoms such as chlorine and fluorine has been correlated with increased potency against specific targets.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazolo[4,3-c]quinoline derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities, revealing that modifications at the phenyl ring significantly influenced both anti-inflammatory and anticancer activities .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate inflammatory pathways by targeting specific enzymes involved in the inflammatory response .
Scientific Research Applications
Antileishmanial and Antimalarial Activity
Recent studies have highlighted the potential of 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline as an effective agent against leishmaniasis and malaria.
Efficacy
In vitro studies have demonstrated that this compound exhibits potent antipromastigote activity, significantly outperforming standard treatments such as miltefosine and amphotericin B deoxycholate. Specifically, it has been reported to be 174-fold and 2.6-fold more active than these drugs, respectively.
Anticancer Potential
The pyrazolo[4,3-c]quinoline derivatives, including this compound, are being investigated for their anticancer properties.
Research indicates that these compounds can selectively induce cytotoxicity in various cancer cell lines while exhibiting low toxicity to normal cells:
- Selectivity Index : A study reported a selectivity index greater than 25-fold against normal cell lines, indicating a promising therapeutic window for cancer treatment .
Anti-inflammatory Properties
In addition to its antileishmanial and anticancer activities, this compound has demonstrated significant anti-inflammatory effects.
Efficacy
One derivative exhibited an IC50 value of 0.39 μM for nitric oxide production inhibition, indicating strong anti-inflammatory potential.
Summary Table of Applications
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 8-fluoro and 4-chlorophenyl substituents enhance its metabolic stability compared to analogs like 8-ethoxy derivatives, which prioritize solubility .
- Gamma-Secretase Inhibition: ELND006 and the target compound share structural similarities (fluorinated quinoline core), but ELND006’s sulfonyl group confers superior selectivity for amyloid-beta over Notch pathways .
- CNS Activity : CGS-9896, a 3-oxo derivative, demonstrates the importance of ketone groups in benzodiazepine receptor binding, a feature absent in the target compound .
Pharmacological Profiles
Anticancer Activity:
- 3,4-Diaminopyrazoloquinolines: Exhibit CDK2/cyclin A inhibition (IC50 ~1.2 µM), attributed to the 3-amino group’s interaction with ATP-binding pockets . The target compound lacks this moiety, suggesting divergent mechanisms.
Anti-inflammatory and CNS Activity:
- CGS-9896 : Shows anxiolytic effects (ED50 = 3 mg/kg in rodent models) via GABA receptor modulation, a pathway less explored in the target compound .
- COX-2/PDE4 Inhibition: Pyrazoloquinolines with sulfonyl or methoxy groups (e.g., ELND006) demonstrate dual enzyme inhibition, whereas the target compound’s activity remains uncharacterized .
Physicochemical Properties
| Property | Target Compound | ELND006 | 8-Ethoxy Analog | CGS-9896 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 403.84 | ~520 | 307.33 | ~350 |
| LogP (Predicted) | 4.8 | 5.2 | 3.9 | 3.5 |
| Aqueous Solubility | Low | Very low | Moderate | Moderate |
The target compound’s higher logP (4.8) reflects its lipophilicity, favoring blood-brain barrier penetration, whereas the 8-ethoxy analog’s solubility makes it suitable for intravenous formulations .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like CDK2 or γ-secretase. Validate with free-energy perturbation (FEP) calculations .
- QSAR Models : Train datasets on logP (4.55 for chlorophenyl analogs) and topological polar surface area (TPSA ~12.89 Ų) to predict absorption .
- ADMET Prediction : Tools like SwissADME estimate BBB penetration (e.g., low for high TPSA) and CYP450 inhibition risks .
How can researchers optimize the electrochemical synthesis of pyrazolo[4,3-c]quinolines to minimize byproducts?
Basic Research Focus
Key parameters:
- Electrode Material : Carbon felt anodes reduce overpotential for cyclization steps .
- Electrolyte Composition : Tetrabutylammonium hexafluorophosphate (TBAPF6) in DMF enhances conductivity and selectivity.
- Potential Control : Apply 1.2–1.5 V vs. Ag/AgCl to avoid over-oxidation of intermediates. Monitor reaction progress via in situ UV-Vis to halt at >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
